4-Hydroxy-4-(3-methoxyphenyl)butan-2-one
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Overview
Description
4-Hydroxy-4-(3-methoxyphenyl)butan-2-one, also known as zingerone, is an organic compound with the molecular formula C11H14O3. It is a non-toxic and inexpensive compound with varied pharmacological activities. Zingerone is the least pungent component of Zingiber officinale (ginger) and is formed by the cooking or heating of gingerol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Condensation of Acetone with Anisaldehyde: This method involves the condensation of acetone with anisaldehyde to yield anisylidene acetone, followed by hydrogenation in the presence of a palladium catalyst.
Catalytic Condensation with Phenol: Another method involves the catalytic condensation of methyl vinyl ketone with phenol, followed by methylation.
Industrial Production Methods
Industrial production methods for 4-Hydroxy-4-(3-methoxyphenyl)butan-2-one typically involve large-scale synthesis using the above-mentioned routes, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as halides or amines.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Hydroxy-4-(3-methoxyphenyl)butan-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a flavoring agent.
Biology: Studied for its antioxidant properties and its ability to inhibit reactive oxygen species (ROS).
Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of perfumes, flavorings, and pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through its antioxidant properties. It inhibits the formation of reactive oxygen species (ROS) and maintains its antioxidant properties . The molecular targets and pathways involved include the inhibition of oxidative stress pathways and the modulation of inflammatory responses.
Comparison with Similar Compounds
4-Hydroxy-4-(3-methoxyphenyl)butan-2-one is closely related to compounds such as vanillin (from vanilla) and eugenol (from clove) . These compounds share similar structural features but differ in their specific functional groups and biological activities. For example:
Vanillin: Contains an aldehyde group and is primarily used as a flavoring agent.
Eugenol: Contains a methoxy group and is known for its analgesic and antiseptic properties.
Similar Compounds
Vanillin: 4-Hydroxy-3-methoxybenzaldehyde.
Eugenol: 4-Allyl-2-methoxyphenol.
Paradol: 6-Paradol, another compound found in ginger.
By understanding the unique properties and applications of this compound, researchers can continue to explore its potential in various fields of science and industry.
Properties
CAS No. |
208641-42-3 |
---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
4-hydroxy-4-(3-methoxyphenyl)butan-2-one |
InChI |
InChI=1S/C11H14O3/c1-8(12)6-11(13)9-4-3-5-10(7-9)14-2/h3-5,7,11,13H,6H2,1-2H3 |
InChI Key |
ZKWCOMLAOQTYIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C1=CC(=CC=C1)OC)O |
Origin of Product |
United States |
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